Oral Bioavailability vs. Injectable Peptide Standard hPTH(1-34)
In a direct head-to-head pharmacokinetic study in normal rats, PCO371 demonstrated significant oral bioavailability, while hPTH(1-34) was only bioavailable via subcutaneous injection [1]. The oral bioavailability of PCO371 was 34% at a 2 mg/kg dose, a quantifiable advantage over the injectable peptide comparator [1]. This enables oral dosing in animal models, a route not feasible with hPTH(1-34).
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 34% |
| Comparator Or Baseline | hPTH(1-34) (teriparatide): Not orally bioavailable |
| Quantified Difference | >34% absolute increase in oral bioavailability |
| Conditions | Normal rats; PCO371 (2 mg/kg, p.o.) vs. hPTH(1-34) (3 nmol/kg, s.c.) |
Why This Matters
Oral bioavailability enables chronic dosing studies and simplifies experimental protocols in animal models, providing a significant operational advantage over injectable peptide agonists.
- [1] Tamura T, et al. Identification of an orally active small-molecule PTHR1 agonist for the treatment of hypoparathyroidism. Nat Commun. 2016 Nov 18;7:13384. Table 1. View Source
